molecular formula C11H14ClNO4 B13983440 Methyl-3-aminomethyl-2-(methoxycarbonyl)benzoate hydrochloride CAS No. 444287-37-0

Methyl-3-aminomethyl-2-(methoxycarbonyl)benzoate hydrochloride

Cat. No.: B13983440
CAS No.: 444287-37-0
M. Wt: 259.68 g/mol
InChI Key: XFUSUQGFXMAJFV-UHFFFAOYSA-N
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Description

Methyl-3-aminomethyl-2-(methoxycarbonyl)benzoate hydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes an aminomethyl group and a methoxycarbonyl group attached to a benzoate core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-3-aminomethyl-2-(methoxycarbonyl)benzoate hydrochloride typically involves the esterification of 3-aminomethyl-2-(methoxycarbonyl)benzoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl-3-aminomethyl-2-(methoxycarbonyl)benzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzoate derivatives.

Scientific Research Applications

Methyl-3-aminomethyl-2-(methoxycarbonyl)benzoate hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a substrate in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl-3-aminomethyl-2-(methoxycarbonyl)benzoate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or ionic interactions with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(aminomethyl)benzoate hydrochloride
  • Methyl 4-aminobenzoate
  • Methyl 3-(aminomethyl)benzoate

Uniqueness

Methyl-3-aminomethyl-2-(methoxycarbonyl)benzoate hydrochloride is unique due to its specific substitution pattern on the benzoate core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

444287-37-0

Molecular Formula

C11H14ClNO4

Molecular Weight

259.68 g/mol

IUPAC Name

dimethyl 3-(aminomethyl)benzene-1,2-dicarboxylate;hydrochloride

InChI

InChI=1S/C11H13NO4.ClH/c1-15-10(13)8-5-3-4-7(6-12)9(8)11(14)16-2;/h3-5H,6,12H2,1-2H3;1H

InChI Key

XFUSUQGFXMAJFV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1C(=O)OC)CN.Cl

Origin of Product

United States

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